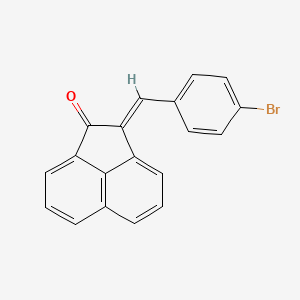

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one is an organic compound characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to an acenaphthylenone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one typically involves the condensation reaction between 4-bromobenzaldehyde and acenaphthenequinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Chemical Structure:

The compound features a bromine atom attached to a benzylidene group linked to an acenaphthylenone core. This configuration contributes to its reactivity and biological activity.

Synthesis:

The synthesis typically involves a condensation reaction between 4-bromobenzaldehyde and acenaphthenequinone, facilitated by a base such as sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol. The reaction is refluxed to ensure complete conversion of the reactants into the desired product.

Chemical Reactions

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one can undergo various chemical reactions:

- Oxidation: Can be converted into carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

- Reduction: Can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride.

- Substitution: The bromine atom can be replaced with other functional groups, enhancing its versatility in synthetic applications.

Chemistry

- Building Block for Organic Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties.

Biology

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Research indicates potential cytotoxic effects against various cancer cell lines, positioning it as a subject of interest for anticancer drug development.

Medicine

- Therapeutic Applications: Ongoing investigations are assessing its efficacy in targeting specific molecular pathways involved in diseases, particularly in cancer therapy where it may inhibit tumor growth.

Industry

- Material Science: The compound is explored for its utility in developing new materials, including polymers and dyes, due to its unique chemical properties and reactivity.

Case Studies

-

Anticancer Activity Study:

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent . -

Synthesis of Derivatives:

Research has focused on synthesizing derivatives of this compound with modified functional groups to enhance biological activity. These derivatives showed improved interactions with biological targets, indicating the importance of structural modifications .

Mecanismo De Acción

The mechanism of action of (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acenaphthylenone core can facilitate binding to these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-2-(4-chlorobenzylidene)acenaphthylen-1(2H)-one

- (E)-2-(4-fluorobenzylidene)acenaphthylen-1(2H)-one

- (E)-2-(4-methylbenzylidene)acenaphthylen-1(2H)-one

Uniqueness

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, such as chlorine, fluorine, or methyl groups. The bromine atom can also enhance the compound’s potential biological activities and its utility in various applications.

Actividad Biológica

(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly in the context of anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the class of acenaphthylene derivatives, characterized by a unique structure that contributes to its biological activities. The presence of the bromobenzylidene moiety is significant as halogenated compounds often exhibit enhanced biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The mechanism of action appears to involve:

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through caspase activation pathways. For instance, it activates caspase-3 and caspase-7, leading to DNA fragmentation and cell cycle arrest at the G2/M phase .

- Inhibition of Tumor Growth : In vivo studies indicated a significant reduction in tumor volume in animal models treated with this compound compared to control groups .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. In vitro tests revealed:

- Broad-Spectrum Activity : It exhibits effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effect is hypothesized to be due to disruption of bacterial cell membranes and interference with metabolic processes .

3. Other Biological Activities

Apart from anticancer and antimicrobial effects, this compound has also been investigated for additional pharmacological properties:

- Antioxidant Activity : Studies suggest that this compound possesses antioxidant properties, which may help mitigate oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study 1 : A study involving breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

- Case Study 2 : In an animal model for bacterial infection, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls .

Propiedades

IUPAC Name |

(2E)-2-[(4-bromophenyl)methylidene]acenaphthylen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrO/c20-14-9-7-12(8-10-14)11-17-15-5-1-3-13-4-2-6-16(18(13)15)19(17)21/h1-11H/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPFVLYHJRFGGX-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC4=CC=C(C=C4)Br)C(=O)C3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)/C(=C\C4=CC=C(C=C4)Br)/C(=O)C3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.